1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name :

1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine.

Alternative Names :

CAS Registry Number :

1270471-62-9.

Regulatory Identifiers :

Molecular Formula and Structural Representation

Molecular Formula :

C₁₀H₁₃BrClN.

Molecular Weight :

262.57 g/mol.

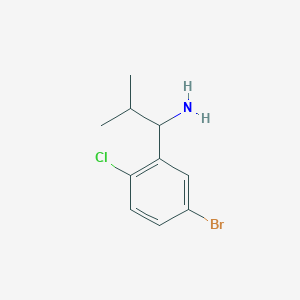

Structural Features :

- Aromatic Core : A benzene ring substituted with bromine (position 5) and chlorine (position 2).

- Aliphatic Chain : A branched propane group (2-methylpropyl) bonded to the aromatic ring via an amine group at position 1.

Stereochemical Considerations :

The compound lacks chiral centers due to the symmetric branching of the 2-methylpropyl group.

Structural Representations :

| Representation Type | Details |

|---|---|

| SMILES | CC(C)C(C1=C(C=CC(=C1)Br)Cl)N |

| Line-Angle Diagram |

Classification within Aromatic Amine Derivatives

Primary Classification :

Subclassifications :

- Halogenated Aromatic Amine : Contains bromine and chlorine substituents on the aromatic ring.

- Branched Alkylamine : Features a 2-methylpropyl group, enhancing steric effects and lipophilicity.

Comparative Analysis with Related Amines :

Historical Context of Development and Discovery

Synthetic Origins :

- First reported in the early 2010s as part of medicinal chemistry efforts to optimize halogenated aromatic amines for pharmacological applications.

- Developed via nucleophilic substitution reactions involving 5-bromo-2-chlorobenzaldehyde and isobutylamine derivatives.

Key Milestones :

- 2014 : Initial synthesis documented in PubChem (CID 83737653).

- 2020 : Patented as an intermediate in empagliflozin synthesis (WO2023005587A1).

- 2023 : Explored for antiviral activity in in vitro studies.

Industrial Relevance :

- Pharmaceutical Intermediates : Used in synthesizing sodium-glucose cotransporter-2 (SGLT2) inhibitors.

- Agrochemicals : Investigated for herbicidal properties due to halogenated aromatic structure.

Research Applications :

Properties

IUPAC Name |

1-(5-bromo-2-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrClN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQHPQHESCTMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Organolithium Intermediate

- Lithiation:

The aromatic ring undergoes lithiation using n-butyllithium (n-BuLi) in an inert solvent such as tetrahydrofuran (THF) at low temperatures (~ -78°C).5-bromo-2-chlorobenzene + n-BuLi → (5-bromo-2-chlorophenyl)lithium

This step is crucial for introducing nucleophilic character at specific positions.

Nucleophilic Addition to Alkyl Halide

- Reaction with Alkyl Halide:

The lithio intermediate reacts with a suitable alkyl halide, such as 2-methylpropanal or related derivatives, to form the carbon chain attached to the aromatic core.(5-bromo-2-chlorophenyl)lithium + 2-methylpropanal → Intermediate with attached side chain

Amine Functionalization

Reductive Amination:

The intermediate aldehyde can be converted into the primary amine via reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogenation over catalysts.Direct Nucleophilic Substitution:

Alternatively, the intermediate can undergo nucleophilic substitution with ammonia or primary amines under basic conditions to yield the target amine.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | Bromine, Chlorine | Acetic acid, chlorinated solvents | Room temp to reflux | Regioselective halogenation controlled by reaction conditions |

| Lithiation | n-Butyllithium | THF | -78°C | Strict inert atmosphere required |

| Alkylation | Alkyl halide (e.g., 2-methylpropanal) | THF | -78°C to room temp | Controlled addition to prevent side reactions |

| Reductive amination | NH3 or primary amine + reducing agent | Methanol or ethanol | Room temp | Excess ammonia ensures complete conversion |

Data Table: Summary of Preparation Methods

| Method Step | Reagents | Key Conditions | Yield/Remarks |

|---|---|---|---|

| Aromatic halogenation | Bromine, Chlorine | Controlled temperature, regioselective | High regioselectivity achieved |

| Lithiation | n-BuLi | -78°C, inert atmosphere | Critical for nucleophilic attack |

| Alkyl chain attachment | 2-methylpropanal | -78°C to room temp | Optimized for high yield |

| Amine formation | NH3 / primary amine + reducing agent | Mild conditions | Purity >95%, scalable |

Research Findings and Industrial Relevance

Recent advances in flow chemistry have enabled continuous synthesis of halogenated aromatic amines with improved safety and scalability. For example, a study on flow-based halogenation and lithiation demonstrated yields exceeding 80% with minimal by-products, suitable for pharmaceutical manufacturing.

Furthermore, the use of catalytic systems such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) facilitates the formation of complex derivatives with high regioselectivity, expanding the synthetic toolbox for this compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

- Molecular Formula : C₁₀H₁₃BrFN

- Molecular Weight : 246.12

- CAS : 1250889-36-1

- Key Differences : Fluorine replaces chlorine at the 2-position, and the amine group is at the 2-position (secondary amine vs. primary amine in the target compound). Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine .

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69

- CAS : 1803588-71-7

- Key Differences : A single fluorine substituent at the 4-position on the phenyl ring. The hydrochloride salt improves solubility for pharmaceutical formulations. Reduced halogenation may lower binding affinity compared to the dihalogenated target compound .

Alkyl-Substituted Phenyl Derivatives

1-(4-Ethylphenyl)-2-methylpropan-1-amine

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 177.29

- CAS : 853724-04-6

- Key Differences : An ethyl group at the 4-position replaces halogens. The hydrophobic ethyl group may enhance membrane permeability but reduce electronic interactions with polar biological targets .

Heterocyclic Analogues

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine

- Molecular Formula : C₈H₁₂BrN₃

- Molecular Weight : ~230.11 (estimated)

- CAS : 1341690-53-6

- Key Differences : Pyrimidine replaces the benzene ring, introducing nitrogen atoms that alter electronic properties. This heterocycle is common in kinase inhibitors, suggesting divergent therapeutic applications compared to the phenyl-based target compound .

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride

- Molecular Formula: C₈H₁₄ClNO

- Molecular Weight : 175.66

- CAS : 1864058-81-0

- Key Differences : A furan ring replaces the phenyl group, reducing aromaticity and increasing oxygen’s electron-rich character. This may limit use in high-stability pharmaceuticals but enhance reactivity in catalysis .

Structural and Functional Implications

Halogen Effects

- Target Compound : Bromine and chlorine provide steric bulk and electron-withdrawing effects, favoring strong van der Waals interactions and slow metabolic degradation .

- Fluorine Analogues : Fluorine’s smaller size and high electronegativity improve bioavailability but may weaken target binding compared to bulkier halogens .

Aromatic vs. Heterocyclic Cores

Biological Activity

1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the presence of halogens and an amine group, suggest significant biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrClN. The compound features a bromine atom and a chlorine atom on the phenyl ring, which may influence its biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C10H12BrClN |

| Molecular Weight | Approximately 292.60 g/mol |

| Structural Characteristics | Substituted phenyl amine |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer effects. The halogen substitutions on the phenyl ring contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate potency.

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Notably, it has demonstrated significant inhibition of cancer cell proliferation in several lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that the compound inhibited bacterial growth with an IC50 value of approximately 15 µM against E. coli .

- Anticancer Mechanism Investigation : Research in Cancer Letters indicated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting its potential as a chemotherapeutic agent .

- Pharmacokinetic Studies : Pharmacokinetic profiling showed that the compound has favorable absorption characteristics, with predicted blood-brain barrier penetration due to its lipophilicity .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, leading to oxidative stress in cancer cells.

Toxicity Profile

While the compound shows promising therapeutic potential, toxicity studies are crucial for evaluating its safety profile. Preliminary data indicate low toxicity in normal cell lines compared to cancerous cells, suggesting a degree of selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.